

Experimental Confirmation of Cyclin D1 Inhibition

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Compound Focus: Scirpusin B

CAS No.: 69297-49-0

Cat. No.: S542832

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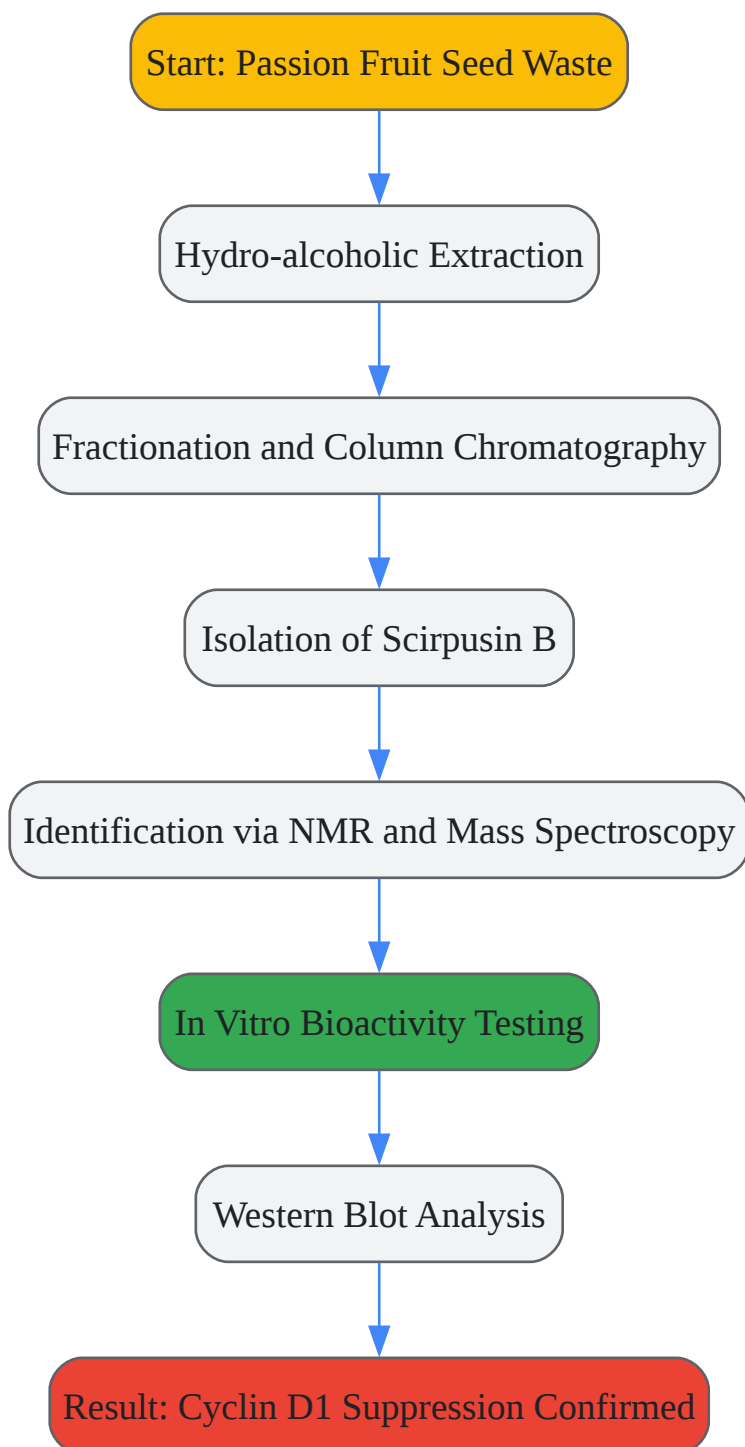
A 2024 study isolated **Scirpusin B** from passion fruit (*Passiflora edulis* Var. *flavicarpa**) seeds and demonstrated its ability to suppress cyclin D1 protein levels in oral squamous cell carcinoma (OSCC) cells [1].

Key Experimental Data and Methodology:

Aspect	Experimental Details
Experimental Model	Two human oral squamous cell carcinoma (OSCC) cell lines: SAS and TTN [1].
Treatment	Cells were treated with isolated Scirpusin B [1].
Key Method	Western blot analysis was used to detect and quantify protein expression levels [1].
Core Finding	Scirpusin B treatment led to significant suppression of cyclin D1 protein expression [1].

| **Associated Effects** | • Inhibition of cancer cell proliferation. • Suppression of other cancer-related proteins (TNF- α , survivin, COX-2, VEGF-A) [1]. |

The experimental workflow below outlines the key steps from compound isolation to mechanistic confirmation.



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Context for Researchers

- **Natural Source and Analogue:** **Scirpusin B** is a stilbene dimer found in **passion fruit seeds** [2] [1]. Its monomeric unit, **Piceatannol**, has also been shown to reduce cyclin D1 protein levels in prostate cancer cell lines, providing supporting evidence for the activity of this chemical family [3].
- **Broader Therapeutic Potential:** Beyond cyclin D1 inhibition, **Scirpusin B** exhibits other therapeutically relevant activities, including inhibition of carbohydrate-digestive enzymes (α -amylase, α -glucosidase) and antibacterial effects, which may be of interest for multi-functional drug development [1].

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References

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